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molecular formula C6H8O3 B590938 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 CAS No. 138167-87-0

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Cat. No. B590938
M. Wt: 130.112
InChI Key: INAXVXBDKKUCGI-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189439

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([C:10]1[O:11][C:12]([CH3:17])=[C:13]([OH:16])[C:14]=1[OH:15])(OCC)=O>CN(C)C=O.C1(C)C=CC=CC=1>[OH:15][C:14]1[C:13](=[O:16])[CH:12]([CH3:17])[O:11][C:10]=1[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Smiles
C(=O)(OCC)C=1OC(=C(C1O)O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube
ADDITION
Type
ADDITION
Details
To the stirred suspension is added at room temperature, under nitrogen
CUSTOM
Type
CUSTOM
Details
Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvents are removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC=1C(C(OC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04189439

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([C:10]1[O:11][C:12]([CH3:17])=[C:13]([OH:16])[C:14]=1[OH:15])(OCC)=O>CN(C)C=O.C1(C)C=CC=CC=1>[OH:15][C:14]1[C:13](=[O:16])[CH:12]([CH3:17])[O:11][C:10]=1[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Smiles
C(=O)(OCC)C=1OC(=C(C1O)O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube
ADDITION
Type
ADDITION
Details
To the stirred suspension is added at room temperature, under nitrogen
CUSTOM
Type
CUSTOM
Details
Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvents are removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC=1C(C(OC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04189439

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([C:10]1[O:11][C:12]([CH3:17])=[C:13]([OH:16])[C:14]=1[OH:15])(OCC)=O>CN(C)C=O.C1(C)C=CC=CC=1>[OH:15][C:14]1[C:13](=[O:16])[CH:12]([CH3:17])[O:11][C:10]=1[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Smiles
C(=O)(OCC)C=1OC(=C(C1O)O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube
ADDITION
Type
ADDITION
Details
To the stirred suspension is added at room temperature, under nitrogen
CUSTOM
Type
CUSTOM
Details
Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvents are removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC=1C(C(OC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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